molecular formula C6H8N2O B8060926 4-Oxopiperidine-1-carbonitrile CAS No. 1642156-93-1

4-Oxopiperidine-1-carbonitrile

Cat. No.: B8060926
CAS No.: 1642156-93-1
M. Wt: 124.14 g/mol
InChI Key: DHRPDYFYOQFQQE-UHFFFAOYSA-N
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Description

4-Oxopiperidine-1-carbonitrile is a chemical compound with the molecular formula C6H8N2O It is a derivative of piperidine, featuring a ketone group at the 4-position and a nitrile group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxopiperidine-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of amino acids or their derivatives under specific conditions. For example, the reaction of 4-aminopiperidine with cyanogen bromide in the presence of a suitable base can yield this compound.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Oxopiperidine-1-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrile or ketone groups using appropriate reagents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or esters.

  • Reduction: Formation of primary amines.

  • Substitution: Formation of various substituted piperidines.

Scientific Research Applications

4-Oxopiperidine-1-carbonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of biological systems and pathways.

  • Industry: It can be used in the production of various industrial chemicals.

Mechanism of Action

The mechanism by which 4-oxopiperidine-1-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 1-Benzyl-4-piperidone

  • 4-Aminopiperidine

  • Piperidine

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Properties

IUPAC Name

4-oxopiperidine-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-5-8-3-1-6(9)2-4-8/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRPDYFYOQFQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306704
Record name 4-Oxo-1-piperidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1642156-93-1
Record name 4-Oxo-1-piperidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1642156-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxo-1-piperidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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